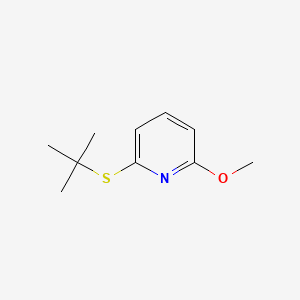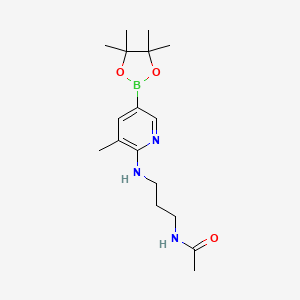
2-Tert-butylsulfanyl-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylsulfanyl-6-methoxypyridine is an organic compound with the molecular formula C10H15NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 2-position and a sulfanyl group attached to a 2-methyl-2-propanyl group at the 6-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methyl-2-propylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the thiol group, making it more nucleophilic.
Reaction: The deprotonated thiol group then undergoes a nucleophilic substitution reaction with the 6-position of the 2-methoxypyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylsulfanyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Tert-butylsulfanyl-6-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Tert-butylsulfanyl-6-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
6-Methoxypyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
2-Methoxy-6-methylpyridine: Similar but with a methyl group instead of the sulfanyl group.
Uniqueness
2-Tert-butylsulfanyl-6-methoxypyridine is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
122734-04-7 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.296 |
Nom IUPAC |
2-tert-butylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13-9-7-5-6-8(11-9)12-4/h5-7H,1-4H3 |
Clé InChI |
ZHNWYQSIXZRZMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC(=N1)OC |
Synonymes |
Pyridine,2-[(1,1-dimethylethyl)thio]-6-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)


![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)






![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
